N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
The compound N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide features a cyclopenta[d]thiazole core fused with a dihydro ring system. Key structural elements include:
- A 2-fluorophenyl group attached to the carboxamide moiety.
- A 4-methoxybenzamido substituent at position 2 of the thiazole ring.
- A partially saturated cyclopentane ring fused to the thiazole, contributing to conformational rigidity.
For example, similar compounds are synthesized via cyclization of hydrazinecarbothioamides (e.g., refluxing with sodium hydroxide to form triazole derivatives) or nucleophilic substitutions with α-halogenated ketones . Structural confirmation typically employs IR, NMR (¹H, ¹³C), and mass spectrometry, as demonstrated for related thiazole and triazole derivatives .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-28-13-8-6-12(7-9-13)19(26)25-21-24-18-14(10-11-17(18)29-21)20(27)23-16-5-3-2-4-15(16)22/h2-9,14H,10-11H2,1H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODPDZAFBFPOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, identified by its CAS number 941926-75-6, is a synthetic compound with potential biological activity. Its structural characteristics suggest a promising pharmacological profile, particularly in the context of cancer research and parasitic diseases. This article delves into the biological activity of this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C21H18FN3O3S, with a molecular weight of 411.5 g/mol. The compound features a cyclopenta[d]thiazole core, which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3O3S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 941926-75-6 |
Activity Against Parasitic Diseases
Compounds related to this class have been evaluated for their effectiveness against tropical diseases such as malaria and leishmaniasis. A recent study synthesized multiple derivatives and assessed their efficacy against parasites, finding several compounds with EC50 values below 10 μM . The interactions at the molecular level involve key amino acids in the binding pockets of target proteins, suggesting that this compound might also exhibit similar mechanisms.
Preliminary studies on structurally similar compounds have indicated that they may exert their biological effects through inhibition of tubulin polymerization and modulation of metabolic pathways critical for cancer cell survival . This mechanism is particularly relevant as it disrupts the mitotic spindle formation necessary for cell division.
Cytotoxicity Assessment
In vitro studies utilizing the MTT assay have been instrumental in evaluating the cytotoxic effects of various derivatives. For example, compounds were tested at concentrations ranging from 3.125 μg/mL to 200 μg/mL against human tumor cell lines. The results indicated a significant reduction in cell viability correlating with increased concentrations of the test compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives has been extensively studied to optimize their pharmacological profiles. Modifications in substituents have been shown to enhance solubility and bioavailability while maintaining or improving biological activity. The introduction of electron-withdrawing groups like fluorine has been associated with increased potency against cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was identified as a potent anticancer agent through screening against multicellular spheroids, indicating the potential for this compound to exhibit similar properties .
2. Inhibition of Enzymatic Activity
There is evidence suggesting that derivatives of thiazole compounds can act as inhibitors of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling. The inhibition of MMPs can lead to reduced tumor invasiveness and metastasis, making this compound a candidate for further exploration in drug development targeting these enzymes .
Pharmacological Insights
1. Targeting Metabotropic Glutamate Receptors
Compounds with fluorophenyl groups have been shown to interact with metabotropic glutamate receptors (mGluRs). Research indicates that modifications in the structure can lead to enhanced binding affinity and selectivity for specific mGluR subtypes, which are implicated in neurological disorders. This suggests that this compound may be explored for neuropharmacological applications .
2. Radiolabeling for Imaging Studies
The use of fluorine-18 labeling in similar compounds allows for their application in positron emission tomography (PET) imaging. The ability to visualize biological processes in vivo provides invaluable insights into drug efficacy and distribution within the body, highlighting the potential for this compound to be developed into a radiotracer .
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- Fluorophenyl Position: The target compound’s 2-fluorophenyl group contrasts with analogues like N-(4-fluorophenyl)-2-chlorobenzo[d]thiazole-4-carboxamide (), where fluorine is at the para position. Compounds with 2,4-difluorophenyl substituents (e.g., triazole derivatives in ) exhibit enhanced electron-withdrawing effects, which may stabilize tautomeric forms or influence solubility .
Methoxy vs. Other Substituents :
Core Heterocyclic Structure
- Cyclopenta[d]thiazole vs. By contrast, benzo[d]thiazole-2,4-dicarboxamides () feature a planar aromatic system, favoring π-π stacking but with reduced conformational flexibility . 5,6-Dihydro-4H-cyclopenta[b]thiophene derivatives () share a similar partially saturated core but replace thiazole with thiophene, altering electronic properties and hydrogen-bonding capabilities .
Data Tables
Table 1: Structural and Spectral Comparison of Thiazole/Triazole Analogues
Table 2: Impact of Substituent Position on Properties
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?
- Methodological Answer : Synthesis involves coupling reactions between activated intermediates (e.g., acid chlorides) and amine derivatives. For example, analogous thiazole carboxamides are synthesized via method A, using reagents like 3,4,5-trimethoxybenzoyl chloride and fluorophenylamine under reflux in dichloromethane with coupling agents such as HATU. Yields (~50–75%) depend on stoichiometric ratios, solvent purity, and reaction time .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization includes 1H/13C NMR for verifying substituent positions (e.g., fluorine and methoxy groups) and ESI-MS for molecular weight confirmation. IR spectroscopy detects functional groups (e.g., C=O at ~1660–1680 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
- Methodological Answer : Use SHELXL for small-molecule refinement. Data collection at low temperature (100 K) with synchrotron radiation improves resolution. Hydrogen bonding and π-π stacking interactions (e.g., between fluorophenyl and thiazole rings) are analyzed using Olex2 or Mercury to validate intermolecular stability .
Q. What analytical strategies address contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian09/B3LYP/6-31G*). For IR discrepancies, compare experimental ν(C=S) (~1240–1255 cm⁻¹) with computed vibrational modes. Use HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations .
Q. How to design experiments to evaluate the compound’s biological activity against kinase targets?
- Methodological Answer : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR or VEGFR2). IC50 values are determined via dose-response curves (0.1–100 µM). Validate selectivity using a kinase panel (10+ isoforms). Cellular efficacy is tested via MTT assays in cancer lines (e.g., MCF-7), with fluorescence microscopy for apoptosis markers (Annexin V/PI) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), solubility (LogS ~-4.5), and metabolic stability. Molecular docking (AutoDock Vina) identifies binding poses in CYP450 isoforms (e.g., CYP3A4). MD simulations (GROMACS) assess membrane permeability over 100 ns trajectories .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer : Screen catalysts (e.g., DMAP vs. pyridine) for acylation steps. Solvent optimization (e.g., DMF vs. THF) enhances reaction homogeneity. For low-yielding steps (e.g., <10%), introduce microwave-assisted synthesis (100°C, 30 min) or flow chemistry to reduce side products .
Q. How do tautomeric equilibria of the thiazole ring affect spectroscopic interpretations?
- Methodological Answer : Monitor thione-thiol tautomerism via variable-temperature NMR (25–80°C). IR spectra (νS-H absence at ~2500 cm⁻¹) confirm thione dominance. DFT calculations (M06-2X/cc-pVTZ) predict tautomer stability in solution (e.g., ΔG <1 kcal/mol favors thione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
